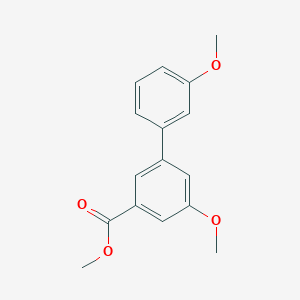
Methyl 3-methoxy-5-(3-methoxyphenyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methoxy-5-(3-methoxyphenyl)benzoate is an organic compound with a complex aromatic structure It is characterized by the presence of methoxy groups attached to a benzoate core, making it a derivative of benzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-5-(3-methoxyphenyl)benzoate typically involves the esterification of 3-methoxy-5-(3-methoxyphenyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methoxy-5-(3-methoxyphenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Formation of 3-methoxy-5-(3-methoxyphenyl)benzoic acid.
Reduction: Formation of 3-methoxy-5-(3-methoxyphenyl)benzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-methoxy-5-(3-methoxyphenyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-methoxy-5-(3-methoxyphenyl)benzoate involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The aromatic structure allows for π-π interactions with other aromatic systems, contributing to its overall biological and chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-methoxybenzoate
- Methyl 3,5-dimethoxybenzoate
- Methyl 3-methoxy-4-hydroxybenzoate
Uniqueness
Methyl 3-methoxy-5-(3-methoxyphenyl)benzoate is unique due to the presence of multiple methoxy groups and its specific substitution pattern on the aromatic rings. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
IUPAC Name |
methyl 3-methoxy-5-(3-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-6-4-5-11(8-14)12-7-13(16(17)20-3)10-15(9-12)19-2/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROJGFISIKEVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
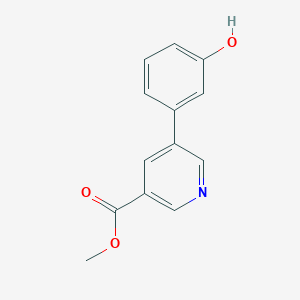
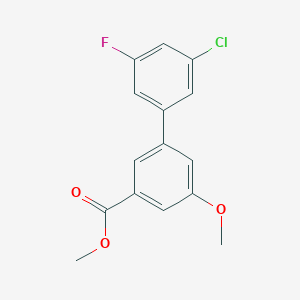
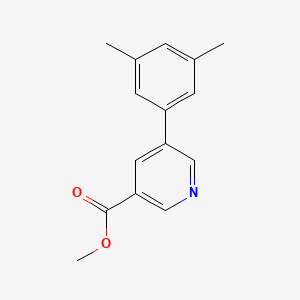
![Methyl 2-{4-[4-(dimethylcarbamoyl)phenyl]phenyl}acetate](/img/structure/B7959853.png)
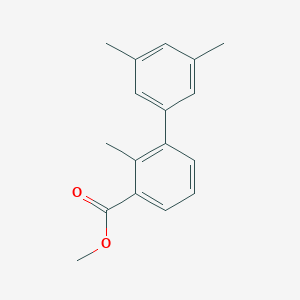
![Methyl 2-{3-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl}acetate](/img/structure/B7959868.png)
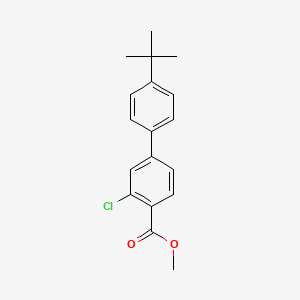
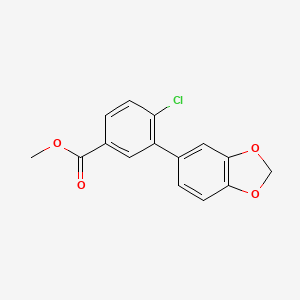
![Methyl 3-[4-(2-methoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B7959880.png)
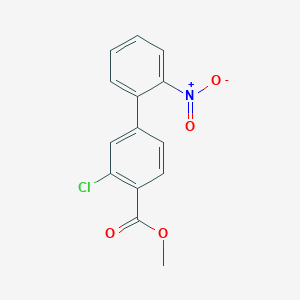
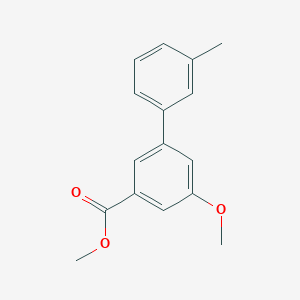
![Methyl 2-{4-[3-(methylcarbamoyl)phenyl]phenyl}acetate](/img/structure/B7959908.png)
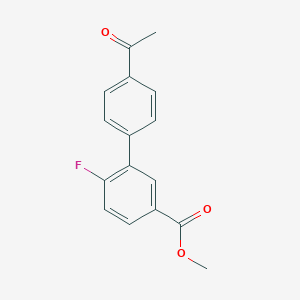
![Methyl 2-chloro-4-[3-fluoro-4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7959927.png)
